1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a chemical compound characterized by its unique structural components, which include a benzothiazole ring and an azetidine ring attached to a carboxylic acid group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The molecular formula for this compound is , with a molecular weight of .
1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid belongs to the class of heterocyclic compounds, specifically those containing both azetidine and benzothiazole moieties. These types of compounds are often studied for their pharmaceutical properties due to their diverse biological activities.
The synthesis of 1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions must be carefully controlled, including temperature, solvent choice, and reaction time, to optimize yield and purity. Techniques such as chromatography may be employed for purification after synthesis .
The molecular structure of 1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid features:
1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid can undergo various chemical reactions:
The choice of reagents and conditions for these reactions significantly influences the outcome and efficiency. For example, using lithium aluminum hydride for reductions or potassium permanganate for oxidations can yield different products based on substrate specificity.
The mechanism of action for 1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid involves its interaction with biological targets:
These interactions are facilitated by the structural features of the compound, particularly the presence of the fluorine atom which enhances binding affinity .
1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid exhibits:
This compound's reactivity is influenced by its functional groups:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the identity and purity of synthesized compounds .
The compound has several potential applications:
The emergence of 1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid represents a strategic evolution in heterocyclic chemistry, driven by the need for synthetically tractable scaffolds with enhanced bioactivity. While its exact discovery timeline remains undocumented in public databases, its structural analogs first appeared in chemical literature during the early 2010s, coinciding with renewed interest in strained nitrogen heterocycles. The compound belongs to a class of benzothiazolyl-azetidine hybrids synthesized to address limitations in metabolic stability and target binding observed in earlier drug candidates. Early synthetic routes typically involved:
This modular approach facilitated rapid diversification, leading to derivatives like the 6-chloro (CAS 1283107-95-8), 6-methyl (CAS 1283108-71-3), and 6-methoxy (CAS 1283109-40-9) analogs documented between 2012–2015 [6] [9] [4]. The 6-fluoro variant occupies a strategic niche, balancing electronegativity and steric demands to optimize membrane permeability and target interactions.
Table 1: Key Structural Analogs and Their Historical Development
Substituent (R) | CAS Number | Molecular Formula | Year Documented | Primary Synthetic Application |
---|---|---|---|---|
6-Fluoro | Not Publicly Listed | C₁₁H₉FN₂O₂S | ~2014* | Kinase inhibitor precursors |
6-Chloro | 1283107-95-8 | C₁₁H₉ClN₂O₂S | 2012 | Antibacterial scaffolds |
6-Methyl | 1283108-71-3 | C₁₂H₁₂N₂O₂S | 2013 | Anticancer lead optimization |
6-Methoxy | 1283109-40-9 | C₁₂H₁₂N₂O₃S | 2014 | Neuroprotective agent development |
6-Isopropyl | 1283109-00-1 | C₁₄H₁₆N₂O₂S | 2015 | Anti-inflammatory candidates |
6-Trifluoromethoxy | 52903699 | C₁₂H₉F₃N₂O₃S | 2015 | CNS penetration enhancement |
Note: 6-Fluoro derivative documentation inferred from analog synthesis timelines and patent analysis [3] [5] [7].
The molecular architecture of this hybrid compound integrates two pharmaceutically privileged motifs with complementary properties:
6-Fluorobenzothiazole Core:
Azetidine-3-Carboxylic Acid Component:
Table 2: Key Physicochemical Properties Driven by Structural Motifs
Structural Feature | Property Influence | Experimental Evidence |
---|---|---|
C6-Fluorine on benzothiazole | ↓ LUMO energy (-2.1 eV vs. -1.7 eV for H-analog) | DFT calculations [5] |
↑ LogP (1.98 vs. 1.72 for H-analog) | Chromatographic measurement [6] | |
Azetidine ring strain | ↑ Carboxylic acid pKₐ (3.8 vs. 4.2 for pyrrolidine) | Potentiometric titration [8] |
Carboxylic acid | ↓ Plasma protein binding (82% vs. 95% for methyl ester) | Equilibrium dialysis [7] |
The 6-fluoroazetidine-benzothiazole scaffold has demonstrated exceptional versatility in engaging disease-relevant biological targets, primarily through its dual hydrogen-bonding capacity and planar aromatic surface:
Table 3: Documented Biological Activities of Key Derivatives
Derivative Structure | Primary Biological Target | Activity Metric | Therapeutic Area | Source |
---|---|---|---|---|
1-(6-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | Bacterial penicillin-binding protein PBP2a | MIC = 4 µg/mL vs. MRSA | Anti-infectives | [6] [10] |
N-(2,3-Dihydro-1,4-benzodioxin-6-yl) carboxamide | Serotonin 5-HT₆ receptor | Kᵢ = 12 nM | Neurodegeneration | [7] |
Ethyl ester (CAS 1396863-16-3) | VEGF-induced angiogenesis | IC₅₀ = 89 nM (HUVEC assay) | Oncology | [3] |
6-Chloro-4-methyl analog (CAS 1283109-61-4) | Cyclooxygenase-2 (COX-2) | IC₅₀ = 0.18 µM | Inflammation | [10] |
Rational drug design exploits this scaffold through three strategies:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0